molecular formula C24H18Cl2N2O3S B3036828 1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione CAS No. 400081-77-8

1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

Cat. No. B3036828
CAS RN: 400081-77-8
M. Wt: 485.4 g/mol
InChI Key: BGHFTYAQKNGOMU-UHFFFAOYSA-N
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Description

1’-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione , commonly known as diuron , is a phenyl urea compound. It serves as a pre-emergent agrochemical, inhibiting weed growth before it emerges. Beyond its agricultural application, diuron also plays a crucial role as a raw material and intermediate in organic synthesis, pharmaceuticals, and dyestuff production .


Synthesis Analysis

The synthesis of diuron involves several steps. One common method includes the reaction of 3,4-dichloroaniline with dimethyl carbonate to form 3,4-dichlorophenyl isocyanate . Subsequently, this isocyanate reacts with 4-methoxyaniline to yield diuron. The overall synthetic pathway ensures the incorporation of the desired chlorophenyl and methoxyphenyl groups .


Molecular Structure Analysis

The molecular formula of diuron is C9H10Cl2N2O , with a molecular weight of approximately 233.092 g/mol . Its chemical structure consists of a spirocyclic thiazolidine-indole core, flanked by a dichlorophenyl group and a methoxyphenyl group. The compound’s IUPAC name is 3-(3,4-dichlorophenyl)-1,1-dimethylurea .


Chemical Reactions Analysis

Diuron’s chemical reactivity primarily revolves around its urea functionality. It can undergo hydrolysis, oxidation, and substitution reactions. For instance, hydrolysis of the urea bond may lead to the formation of related products. Understanding its reactivity is essential for its application and potential modifications .


Physical And Chemical Properties Analysis

  • Storage : Store diuron in a cool, dry, and well-ventilated place, away from oxidizing agents .

Scientific Research Applications

Synthesis and Chemical Properties

1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione is a compound synthesized through various chemical pathways, often involving a multi-step process starting from simpler compounds like 2-aminopyridine and isatin. These syntheses are notable for their complexity and the use of diverse chemical reagents and conditions, resulting in a variety of structurally related compounds (Thadhaney et al., 2010).

Antimicrobial Activity

One significant area of research involving this compound is its antimicrobial properties. Various derivatives have been synthesized and evaluated for their effectiveness against microbes. Studies have shown that certain synthesized compounds demonstrate notable antimicrobial activity, making them potential candidates for further exploration in this field (Thadhaney et al., 2010).

Antihistamic and Anticancer Potential

Another area of research is the potential use of these compounds as antihistamic agents. Studies have shown that some fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones synthesized using environmentally friendly techniques exhibited H1-antagonism, which could be significant for medical applications (Arya et al., 2012). Moreover, certain spiro[thiazolidinone-isatin] conjugates have been synthesized and evaluated for their anticancer activity, showing promising results in this domain (Kaminskyy et al., 2011).

Antifungal and Antitubercular Applications

The compound and its derivatives have also been explored for their antifungal and antitubercular properties. Research has indicated that certain synthesized spiro compounds are effective against fungi and Mycobacterium tuberculosis, suggesting their potential use in treating fungal infections and tuberculosis (Dandia et al., 2004).

Corrosion Inhibition

In a more industrial application, studies have been conducted on the corrosion inhibition performance of synthesized indoline compounds, including derivatives of this compound. These studies aim to evaluate their effectiveness in protecting metals against corrosion, especially in acidic environments (Yadav et al., 2015).

Mechanism of Action

As an herbicide, diuron disrupts photosynthesis by inhibiting electron transport in photosystem II (PSII). It binds to the D1 protein subunit of PSII, preventing electron flow from water to plastoquinone. Consequently, energy transfer and ATP synthesis are impaired, leading to weed death. Its mode of action makes it effective against a broad spectrum of weeds .

Safety and Hazards

  • Precautions : Handle diuron with care, wear appropriate protective gear, and follow safety guidelines during its use .

Future Directions

Research on diuron continues to explore its environmental impact, alternative formulations, and improved safety profiles. Investigating its degradation pathways and developing eco-friendly alternatives are critical for sustainable weed management .

: Thermo Scientific Chemicals : Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-thiadiazole-5-sulfonamido)(2-fluorophenyl)methylphosphonate

properties

IUPAC Name

1'-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O3S/c1-31-17-9-7-16(8-10-17)28-22(29)14-32-24(28)18-4-2-3-5-21(18)27(23(24)30)13-15-6-11-19(25)20(26)12-15/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHFTYAQKNGOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
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1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
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1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
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1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
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1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
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1'-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

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